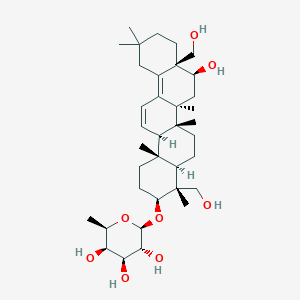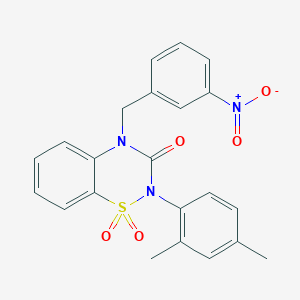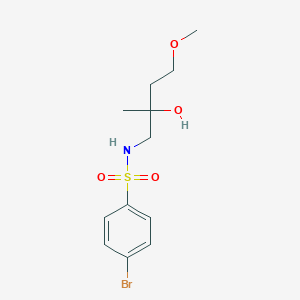
N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide" is a chemical entity that appears to be related to various research areas, including medicinal chemistry and organic synthesis. While the specific compound is not directly mentioned in the provided papers, there are several related compounds that have been synthesized and studied for their biological activities, such as antifungal, anti-inflammatory, antiallergic, and cannabinoid receptor affinity .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including cycloadditions, substitutions, and cyclization reactions. For instance, a formal [3 + 2] cycloaddition has been used to synthesize functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives . Similarly, the synthesis of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides involves the substitution of different moieties at the 3-carboxamide nitrogen . These methods could potentially be adapted for the synthesis of "N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography has also been employed to determine the three-dimensional structure and confirm the conformation of synthesized compounds . These techniques would be essential in analyzing the molecular structure of "N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to undergo further chemical transformations. For example, the synthesized prodrug 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is metabolized in vivo to yield an active anti-inflammatory agent . The chemical reactions of "N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide" would likely be influenced by the functional groups present in its structure, such as the isoxazole ring and the carboxamide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide" include their solubility, stability, and thermal properties. For instance, the pyrazole derivative in paper was found to be thermally stable up to 190°C. The solubility and stability of "N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide" would be important for its potential applications in biological systems and would need to be determined experimentally.
Relevant Case Studies
While there are no direct case studies on the specific compound , the provided papers include studies on the biological activities of structurally related compounds. For example, certain N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have shown affinity for the hCB1 receptor and have been evaluated for their potential to reduce food intake in rats . These studies provide a context for the possible biological applications of "N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide" and suggest that it may have pharmacological relevance.
Wissenschaftliche Forschungsanwendungen
Modulation of Gene Expression
Pyrrole-imidazole (Py-Im) polyamides, closely related to the compound , have been studied for their ability to disrupt protein-DNA interactions and modulate gene expression in living cells. These compounds demonstrate the potential to control cellular uptake and nuclear localization, enhancing their biological activity significantly. This property is crucial for their application as molecular probes or therapeutic agents, suggesting that similar compounds could be developed for targeted gene modulation applications (Meier et al., 2012).
Development of New Materials
Compounds such as N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, which share a similar structural motif with N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide, have been utilized as ligands in the development of bimetallic composite catalysts. These catalysts exhibit high activity in Suzuki reactions in aqueous media, highlighting the potential of such compounds in the synthesis of new materials and chemicals (Bumagin et al., 2019).
Catalysis
Further research into the synthesis and application of related compounds has revealed their potential in catalysis. For instance, derivatives of pyrazole and isoxazole have been synthesized and shown to possess interesting bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. The efficient and rapid synthesis of these compounds, facilitated by microwave-assisted methods, opens up new pathways for the development of catalysts and bioactive molecules (Hu et al., 2011).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide” is not available, compounds containing pyrrole have been found to exhibit a wide range of biological activities .
Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. While specific safety data for “N-(3-(1H-pyrrol-1-yl)propyl)-5-phenylisoxazole-3-carboxamide” is not available, safety data sheets for similar compounds suggest that they should be handled with care and appropriate personal protective equipment should be used .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-phenyl-N-(3-pyrrol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c21-17(18-9-6-12-20-10-4-5-11-20)15-13-16(22-19-15)14-7-2-1-3-8-14/h1-5,7-8,10-11,13H,6,9,12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJAMYQHDGTPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(6-prop-2-enyl-1,3-benzodioxol-5-yl)oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B3006238.png)
![3-[(4-Chloro-3-methylphenyl)amino]propanenitrile](/img/structure/B3006239.png)

![6-Ethyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3006247.png)


![Ethyl 2-[3-(4-fluorophenyl)-7-(furan-2-ylmethylcarbamoyl)-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B3006251.png)
![N,3-dibenzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3006253.png)



![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3006258.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B3006259.png)
